molecular formula C14H8ClN3S2 B3038353 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile CAS No. 860649-75-8

2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile

Cat. No.: B3038353
CAS No.: 860649-75-8
M. Wt: 317.8 g/mol
InChI Key: ZVBCYBHDYPAQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile is a chemical compound with the molecular formula C14H9ClN3S2 and a molecular weight of 318.83 g/mol It is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile include other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3S2/c15-13-12-11(17-8-18-13)10(9-4-2-1-3-5-9)14(20-12)19-7-6-16/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBCYBHDYPAQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164855
Record name 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860649-75-8
Record name 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860649-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Reactant of Route 2
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Reactant of Route 3
Reactant of Route 3
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Reactant of Route 4
Reactant of Route 4
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Reactant of Route 5
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile
Reactant of Route 6
Reactant of Route 6
2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.